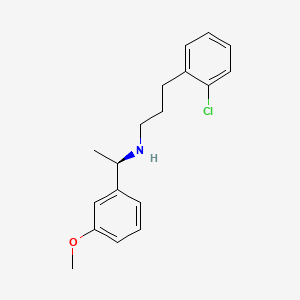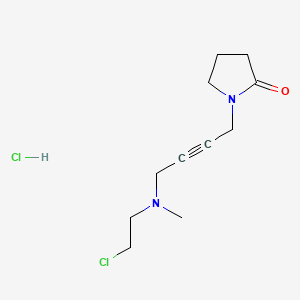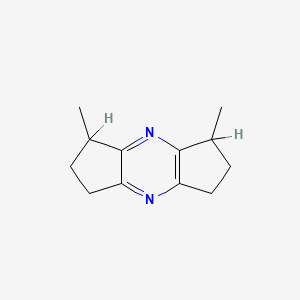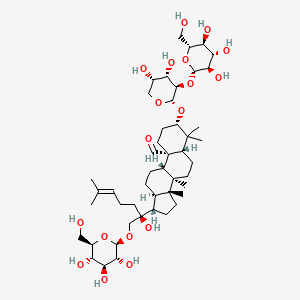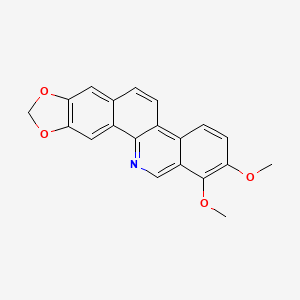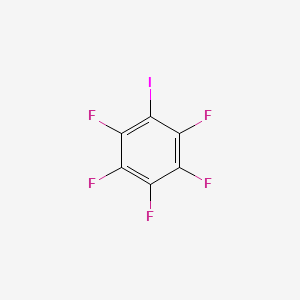
ヨードペンタフルオロベンゼン
概要
説明
Iodopentafluorobenzene (IPFB) is an organic compound that is a colorless, volatile liquid with a pungent odor. It is a derivative of pentafluorobenzene and contains iodine. IPFB has been used in various scientific research applications, and it has unique biochemical and physiological effects.
科学的研究の応用
ラジカルイオンの生成
ヨードペンタフルオロベンゼン: 水溶液中でラジカルイオンの生成を観察する研究に使用されてきました {svg_1}. この用途は、環境化学や薬理学などの分野において重要な役割を果たす可能性のある、さまざまな化学環境におけるハロゲン化化合物の挙動を理解するために不可欠です。
一重項酸素の寿命研究のための溶媒
この化合物は、ハロゲン置換されたパーフルオロ化溶媒におけるリン光減衰によって一重項酸素の寿命を決定する研究において、溶媒として役立ちます {svg_2}. このような研究から得られた知見は、光化学および光物理学にとって重要であり、エネルギー移動プロセスに関する洞察を提供します。
超分子化学
ヨードペンタフルオロベンゼン: ハロゲン結合を介して芳香族電子供与体と超分子錯体を形成し、離散的なヘテロ二量体集合体を生じます {svg_3}. この用途は、新素材の開発と分子認識プロセスの研究において基礎的です。
プラズマ処理業界
この化合物は、プラズマ処理業界における潜在的な用途を有しています {svg_4}. その特性は、半導体製造で使用される微細加工技術に不可欠なプラズマエッチングプロセスに利用できる可能性があります。
触媒の調製
研究者は、ヨードペンタフルオロベンゼンを触媒の調製に使用する可能性を探求してきました {svg_5}. この化合物から誘導された触媒は、有機合成や重合プロセスなど、さまざまな化学反応に利用できます。
ハロゲン結合研究
ヨードペンタフルオロベンゼンはハロゲン結合に関与する能力があるため、この非共有結合相互作用を調査する研究の対象となっています {svg_6}. ハロゲン結合を理解することは、分子アセンブリの設計と創薬にとって重要です。
Safety and Hazards
将来の方向性
Iodopentafluorobenzene was co-crystallized with tetra(n-butyl)ammonium tetraiodo-μ,μ′-diiododiplatinate(ii), [n-Bu4N]2[Pt2(μ-I2)I4] (1), to give the adduct 1·2IPFB. The XRD experiment revealed that 1·2IPFB displays previously unreported C⋯I–Pt anion–π interactions formed along with the expected PhF–I⋯I–Pt II halogen bond (XB) .
作用機序
Target of Action
Iodopentafluorobenzene primarily targets aromatic electron donors . These electron donors are crucial in various biochemical reactions and pathways, playing a significant role in the stability and reactivity of many biological systems.
Mode of Action
The interaction of Iodopentafluorobenzene with its targets involves the formation of halogen bonds . This compound forms supramolecular complexes with aromatic electron donors through these halogen bonds, resulting in the formation of discrete heterodimeric aggregates .
Biochemical Pathways
The formation of supramolecular complexes can influence various biochemical reactions and pathways, particularly those involving aromatic electron donors .
Result of Action
The primary result of Iodopentafluorobenzene’s action is the formation of radical ions in aqueous solution . This can lead to various molecular and cellular effects, depending on the specific context and environment.
Action Environment
The action, efficacy, and stability of Iodopentafluorobenzene can be influenced by various environmental factors. For instance, the presence of aromatic electron donors is crucial for the compound’s mode of action . Additionally, the solvent used can impact the formation of radical ions .
特性
IUPAC Name |
1,2,3,4,5-pentafluoro-6-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F5I/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYHNLNYCRZOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)I)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231969 | |
| Record name | Pentafluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Iodopentafluorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14910 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
827-15-6 | |
| Record name | Pentafluoroiodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluoroiodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodopentafluorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentafluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10231969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluoroiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentafluoroiodobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FL842U9F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the electron distribution in iodopentafluorobenzene (iodopentafluorobenzene) that makes it relevant in supramolecular chemistry?
A1: Iodopentafluorobenzene exhibits a region of positive electrostatic potential on the iodine atom, known as a σ-hole. [, ] This σ-hole enables iodopentafluorobenzene to act as a strong halogen bond donor, facilitating the formation of directional non-covalent interactions with Lewis bases. [, , , , , , ]
Q2: How does the halogen bonding strength of iodopentafluorobenzene compare to its hydrogen bonding ability?
A2: Studies have shown that the halogen bond formed between iodopentafluorobenzene and metal hydrides like Cp2TaH3 is stronger than the hydrogen bond formed between the same hydride and indole. [] This highlights the competitive nature of halogen bonds with hydrogen bonds as intermolecular interactions.
Q3: Can iodopentafluorobenzene form other types of interactions besides halogen bonding?
A3: Yes, besides acting as a halogen bond donor through its σ-hole, iodopentafluorobenzene can also engage in aryl–perfluoroaryl interactions due to its electron-deficient aromatic ring. [] These interactions contribute to the formation of diverse supramolecular architectures. [, , ]
Q4: How does the solvent affect the halogen bonding strength of iodopentafluorobenzene?
A4: The halogen bond interaction of iodopentafluorobenzene with metal fluorides is significantly affected by the solvent. [, ] For instance, a more significant halogen bond association is observed in heptane compared to toluene. This difference is attributed to the varying solvation abilities of these solvents.
Q5: Can iodopentafluorobenzene simultaneously interact with multiple Lewis bases?
A5: Yes, iodopentafluorobenzene can engage in bifurcated halogen bonding, interacting with two Lewis bases concurrently. This behavior has been observed in cocrystals with acceptors possessing multiple donor sites. []
Q6: Has the π-hole donor ability of iodopentafluorobenzene been recognized?
A6: Yes, recent studies have recognized the ability of iodopentafluorobenzene to act as a π-hole donor, expanding its potential applications in crystal engineering beyond its conventional role as a σ-hole donor. []
Q7: What is the molecular formula and weight of iodopentafluorobenzene?
A7: The molecular formula of iodopentafluorobenzene is C6F5I, and its molecular weight is 293.90 g/mol.
Q8: What spectroscopic techniques are commonly used to characterize iodopentafluorobenzene and its interactions?
A8: Various spectroscopic techniques, including Raman, infrared (FTIR), UV-Vis, vacuum ultraviolet (VUV), photoelectron, and NMR spectroscopy, are commonly employed to characterize iodopentafluorobenzene and its interactions. [, , , , , , , ]
Q9: What insights into the electronic structure of iodopentafluorobenzene and its ionized states have been gained through photoelectron spectroscopy and theoretical calculations?
A9: High-resolution photoelectron spectroscopy, combined with theoretical calculations, has revealed detailed information about the ionization processes and the electronic structure of various ionic states of iodopentafluorobenzene. [, ] These studies have led to a better understanding of the energy levels and vibrational characteristics of this molecule.
Q10: What characteristic spectroscopic changes occur upon halogen bond formation involving iodopentafluorobenzene?
A10: The formation of halogen bonds involving iodopentafluorobenzene is often accompanied by a characteristic redshift and intensity enhancement of the C–I stretching band in the far-IR region. [] This spectral signature aids in identifying and characterizing halogen bond interactions involving iodopentafluorobenzene.
Q11: Can iodopentafluorobenzene be used as a building block for constructing supramolecular architectures?
A11: Yes, the strong and directional nature of halogen bonds formed by iodopentafluorobenzene makes it a valuable synthon in crystal engineering for constructing predictable supramolecular architectures like discrete assemblies, chains, and two-dimensional networks. [, , ]
Q12: How can the electron-withdrawing fluorine atoms in iodopentafluorobenzene influence its reactivity?
A12: The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the iodine atom in iodopentafluorobenzene, strengthening its ability to engage in halogen bonding. [, , , , ] This electronic effect also influences the reactivity of iodopentafluorobenzene in other chemical transformations.
Q13: Can iodopentafluorobenzene be used in the synthesis of organometallic compounds?
A13: Yes, iodopentafluorobenzene serves as a versatile reagent in organometallic chemistry. [, ] It reacts with metals like lithium tetrahydroaluminate to form perfluorophenyl-aluminium compounds, which can be further utilized in various synthetic transformations. []
Q14: How does the C–I bond dissociation energy in iodopentafluorobenzene compare to other pentafluorophenyl halides?
A14: The C–I bond dissociation energy in iodopentafluorobenzene is weaker than the corresponding C–F, C–Cl, and C–Br bond strengths in other pentafluorophenyl halides. [] This relative weakness of the C–I bond plays a crucial role in its reactivity and its ability to participate in halogen bond formation.
Q15: How have computational methods contributed to our understanding of iodopentafluorobenzene and its interactions?
A15: Computational chemistry has played a crucial role in studying iodopentafluorobenzene. Techniques like DFT calculations have been employed to evaluate halogen bond strengths, determine molecular electrostatic potentials, and analyze the nature of intermolecular interactions. [, , , , ]
Q16: What challenges arise when developing molecular mechanics force fields to accurately describe halogen bonding interactions involving iodopentafluorobenzene?
A16: Accurately modeling halogen bonds with molecular mechanics force fields can be challenging. Studies have explored strategies involving the implementation of extra point charges (EPs) on the halogen atom to represent the anisotropic electron density responsible for the σ-hole. [] The parametrization of such EPs requires careful consideration to achieve a good balance between accuracy and computational efficiency.
Q17: Can computational methods predict the formation and stability of cocrystals involving iodopentafluorobenzene?
A17: Yes, computational tools are increasingly used to predict cocrystal formation. [, , ] By evaluating the strength and geometry of potential halogen bonding interactions, researchers can anticipate the likelihood of cocrystallization between iodopentafluorobenzene and various halogen bond acceptors.
Q18: Have there been any studies on the nonadiabatic alignment of iodopentafluorobenzene in laser fields?
A18: Yes, studies have investigated the rotational dynamics of iodopentafluorobenzene under the influence of intense laser pulses. [] These investigations provide insights into the nonadiabatic alignment of asymmetric top molecules and its dependence on various parameters.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-furancarboxamide](/img/structure/B1205899.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline](/img/structure/B1205900.png)
